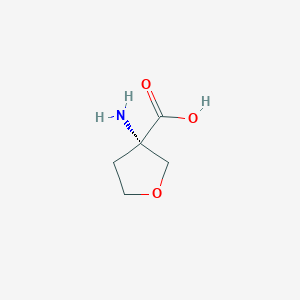

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S)-3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@]1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680185 | |

| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315052-80-2 | |

| Record name | (3S)-3-Aminooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Aminotetrahydrofuran-3-carboxylic acid chemical properties

An In-Depth Technical Guide to (S)-3-Aminotetrahydrofuran-3-carboxylic Acid for Advanced Research

Introduction: A Constrained Scaffold for Modern Drug Discovery

This compound is a non-proteinogenic, cyclic amino acid that has garnered significant attention in medicinal chemistry and drug development. Its structure is unique, featuring a quaternary carbon center that incorporates both an amine and a carboxylic acid group, rigidly constrained within a tetrahydrofuran (THF) ring. This constrained conformation makes it a valuable building block for designing molecules with specific three-dimensional shapes, a critical factor for achieving high-affinity and selective interactions with biological targets.

Unlike flexible, linear amino acids, the fixed stereochemistry of the THF scaffold reduces the entropic penalty upon binding to a protein target, potentially leading to enhanced potency. Furthermore, its incorporation into peptide chains can induce specific secondary structures (e.g., turns) and improve metabolic stability by masking peptide bonds from enzymatic degradation. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and scientists in the pharmaceutical and life sciences industries.

Section 1: Core Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and drug design.

Physicochemical Data

The key physicochemical properties are summarized in the table below. These values are crucial for predicting solubility, membrane permeability, and general handling characteristics.

| Property | Value | Source |

| IUPAC Name | (3S)-3-aminooxolane-3-carboxylic acid | [1] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| CAS Number | 1315052-80-2 | [3] |

| XLogP3 | -3.6 | [1][2] |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | [1][2] |

| Storage Conditions | Inert atmosphere, room temperature, protect from light | [3] |

The highly negative XLogP3 value indicates that the compound is very hydrophilic, predicting low passive diffusion across biological membranes but good aqueous solubility. The TPSA is within the range typically associated with orally bioavailable drugs, although the overall properties of a final drug molecule will depend on the other moieties attached.

Spectroscopic Profile

While specific spectra are proprietary to suppliers, the expected spectroscopic characteristics can be predicted based on the molecule's functional groups. A working knowledge of these is vital for reaction monitoring and structural confirmation.[4][5]

-

¹H NMR: The proton spectrum is expected to be complex due to the cyclic structure and the chiral center. The four protons of the tetrahydrofuran ring (at C2 and C4) would likely appear as multiplets in the 3.5-4.5 ppm range, being adjacent to the ring oxygen. The two protons at C5 would also be diastereotopic and appear as multiplets, likely further upfield around 2.0-3.0 ppm. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets or not be observed, depending on the solvent.

-

¹³C NMR: The spectrum should show five distinct signals. The quaternary carbon (C3) bearing the amine and carboxyl groups would appear around 60-70 ppm. The carbons adjacent to the oxygen (C2 and C4) would be downfield, typically in the 65-80 ppm range. The final ring carbon (C5) would be the most upfield, around 30-40 ppm. The carbonyl carbon of the carboxylic acid would be significantly downfield, expected in the 170-180 ppm region.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. A very broad peak from 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700-1750 cm⁻¹ would correspond to the C=O (carbonyl) stretch. N-H stretching from the primary amine would appear in the 3300-3500 cm⁻¹ region, while C-O stretching from the ether linkage in the THF ring would be visible around 1050-1150 cm⁻¹.[5]

-

Mass Spectrometry (MS): The nominal mass would be 131. In electrospray ionization (ESI) positive mode, the molecule would be expected to show a parent ion [M+H]⁺ at m/z 132.

Section 2: Synthesis and Stereochemical Control

The synthesis of this compound in high optical purity is a non-trivial challenge due to the quaternary stereocenter. Several strategies have been developed, often starting from chiral precursors.

One effective, multi-step synthesis starts from the readily available and inexpensive chiral building block, L-aspartic acid. This approach ensures that the desired (S)-stereochemistry is established early and carried through the synthesis.[6]

The general workflow for this synthetic pathway is outlined below.

Caption: Key steps in the synthesis of the target molecule from L-aspartic acid.[6]

Causality Behind Experimental Choices:

-

N-Acylation: The initial protection of the amine group in L-aspartic acid prevents it from interfering with subsequent reactions and helps control regioselectivity.

-

Diesterification: Converting both carboxylic acids to esters makes the subsequent reduction step more selective.

-

Selective Reduction: The crucial step involves the selective reduction of one ester group to a primary alcohol. The choice of reducing agent (e.g., NaBH₄ with an additive like CaCl₂) is critical to avoid over-reduction or reduction of the second ester.

-

Intramolecular Cyclization: The newly formed hydroxyl group attacks the remaining ester carbonyl to form the tetrahydrofuran ring. This is typically promoted by acid or base.

-

Hydrolysis & Deprotection: The final steps involve hydrolyzing the ester and removing the N-acyl protecting group to reveal the final amino acid product.

Alternative patented methods involve the resolution of a racemic mixture, for instance, by forming diastereomeric salts with a chiral acid like L-mandelic acid, followed by fractional crystallization to isolate the desired (S)-enantiomer.[7]

Section 3: Reactivity and Chemical Behavior

This compound behaves as a typical amino acid, with its reactivity dominated by the primary amine and carboxylic acid functional groups.

-

Amine Group Reactivity: The primary amine is nucleophilic and can undergo standard reactions such as acylation (to form amides), alkylation, and reductive amination. In drug development, this handle is most commonly used for peptide bond formation with a carboxyl-activated partner.

-

Carboxylic Acid Reactivity: The carboxylic acid can be activated for coupling reactions. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are effective for forming amide bonds with other amines. The acid can also be reduced to an alcohol or converted to an ester.

-

Stability: The tetrahydrofuran ring is generally stable under most synthetic conditions. It is resistant to mild acids and bases. However, strong Lewis acids or harsh acidic conditions could potentially lead to ring-opening.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

The true value of this molecule lies in its application as a specialized building block. The carboxylic acid functional group is a cornerstone in drug design, found in over 450 marketed drugs, but its presence can sometimes limit blood-brain barrier penetration or introduce metabolic liabilities.[8] Constrained analogs like this one offer a sophisticated way to retain the key interactions of the carboxylate while improving other drug-like properties.

-

Peptidomimetics: When incorporated into a peptide sequence, the rigid THF scaffold restricts the conformational freedom of the peptide backbone. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity. It also provides steric shielding, increasing resistance to proteases and extending the molecule's in vivo half-life.[9]

-

Scaffold for Small Molecule Design: The molecule serves as a versatile 3D scaffold. The amine and carboxyl groups provide two orthogonal vectors for chemical elaboration, allowing chemists to project substituents into specific regions of a target's binding pocket. This has been successfully exploited in the synthesis of complex substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides for various therapeutic targets.[7][10]

-

Constrained Analogs of Neurotransmitters: The structure can be seen as a constrained analog of neurotransmitters like GABA or glutamate. Such analogs are invaluable tools for probing receptor pharmacology and designing selective agonists or antagonists.[8]

A patented example includes its use in synthesizing potent inhibitors, such as (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-/V-(3-methyl-2,3,4,5-tetrahydro-1 H- benzo[c/]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, demonstrating its utility in constructing complex, biologically active agents.[7][11]

Section 5: Experimental Protocols

The protocols described must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 5.1: Standard Peptide Coupling Reaction

This protocol describes a representative procedure for coupling the amine group of the title compound with a generic carboxylic acid (R-COOH).

Materials:

-

This compound

-

R-COOH (1.0 equivalent)

-

HATU (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of R-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS or TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Caption: A typical workflow for an HATU-mediated peptide coupling reaction.

Section 6: Safety and Handling

This compound and its racemic mixture are classified as hazardous chemicals. Adherence to safety protocols is mandatory.

-

GHS Hazard Statements: The racemic compound is associated with the following hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][12]

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Keep away from sources of ignition.[13][14]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical attention.[13][15]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[3]

References

-

PubChem. 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (R)-3-aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (S)-3-Aminotetrahydrofuran. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

WIPO Patentscope. WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. Available at: [Link]

-

MySkinRecipes. 3-Aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

- Google Patents. WO2008080891A3 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Available at: (Note: Link to A3 version for completeness).

- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

The Organic Chemistry Tutor. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. Available at: [Link]

-

Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC). Available at: [Link]

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

- 1. (R)-3-aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 10034668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1315052-80-2|this compound|BLD Pharm [bldpharm.com]

- 4. youtube.com [youtube.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]

- 7. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Aminotetrahydrofuran-3-carboxylic acid [myskinrecipes.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 12. chemscene.com [chemscene.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

Physicochemical characteristics of (S)-3-Aminotetrahydrofuran-3-carboxylic acid

An In-Depth Technical Guide on the Physicochemical Characteristics of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a conformationally restricted, non-proteinogenic amino acid that has garnered significant interest as a building block in medicinal chemistry. Its rigid tetrahydrofuran scaffold imparts unique stereochemical and conformational properties, making it a valuable component for designing peptidomimetics and other therapeutic agents with potentially enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering foundational knowledge for its effective application in drug discovery and development.

Introduction: The Strategic Advantage of Conformational Constraint

In the realm of rational drug design, the principle of conformational constraint is a powerful tool. By reducing the conformational flexibility of a molecule, it is possible to pre-organize it into a bioactive conformation that is optimal for binding to its biological target. This can lead to a more favorable entropy of binding, resulting in higher affinity and specificity. This compound exemplifies this principle. As a cyclic amino acid analog, it provides a rigid scaffold that can be incorporated into peptide sequences or small molecules to lock in desired structural motifs.

Molecular Structure and Fundamental Properties

The defining feature of this compound is its distinct three-dimensional structure, which underpins its utility in drug design.

-

IUPAC Name: (3S)-3-aminotetrahydrofuran-3-carboxylic acid

The molecule features a five-membered tetrahydrofuran ring with a quaternary carbon atom at the 3-position, to which both an amino group and a carboxylic acid group are attached. The "(S)" designation specifies the absolute stereochemistry at this chiral center, a critical determinant of its biological activity.

Caption: 2D Chemical Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key computed physicochemical properties that are crucial for predicting the compound's behavior in biological systems.

| Property | Value | Source |

| XLogP3 | -3.6 | [1][3] |

| Hydrogen Bond Donor Count | 2 | ChemScene |

| Hydrogen Bond Acceptor Count | 3 | ChemScene |

| Rotatable Bond Count | 1 | ChemScene |

| Topological Polar Surface Area (TPSA) | 72.6 Ų | [1][3] |

| Boiling Point (Predicted) | 288.8 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.337 ± 0.06 g/cm³ | ChemicalBook |

| Formal Charge | 0 | [1] |

| Complexity | 136 | [1][3] |

Ionization and Lipophilicity: Cornerstones of Pharmacokinetics

The ionization state (pKa) and lipophilicity (logP) are fundamental parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa (Acid Dissociation Constant)

As an amino acid, this compound is zwitterionic, possessing both an acidic carboxylic acid group and a basic amino group. The pKa values for these groups dictate the molecule's net charge at a given pH.

-

Carboxylic Acid (pKa₁): Expected to be in the range of typical carboxylic acids, approximately 4-5.[6]

-

Ammonium (pKa₂): Expected to be in the range of typical ammonium ions, around 9-10.[6]

The isoelectric point (pI), the pH at which the molecule has a net zero charge, can be estimated as the average of pKa₁ and pKa₂.

Experimental Determination of pKa: Potentiometric Titration

A standard and reliable method for determining pKa values is potentiometric titration.[7]

Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration with Acid: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant.

-

Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized strong base (e.g., 0.1 M NaOH), again recording the pH at each step.

-

Data Analysis: Plot the pH versus the volume of titrant for both titrations. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

Caption: A simplified workflow for determining pKa values via potentiometric titration.

logP (Partition Coefficient)

The logP value is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The computed XLogP3 value of -3.6 indicates that this compound is highly hydrophilic.[1][3]

Experimental Determination of logP: Shake-Flask Method

The shake-flask method is a classic approach for experimentally determining the logP value.

Protocol:

-

System Preparation: Prepare a biphasic system of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The two phases should be pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one phase, and then the two phases are mixed vigorously to allow the compound to partition between them until equilibrium is reached.

-

Quantification: The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Caption: A streamlined workflow for the shake-flask method of logP determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the tetrahydrofuran ring. The chemical shifts and coupling patterns would provide valuable information about their stereochemical relationships.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms in the molecule, including the characteristic downfield signal for the carboxyl carbon (typically in the 165-185 ppm range).[8]

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the functional groups present:

-

O-H Stretch: A very broad band in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid O-H.[8]

-

N-H Stretch: One or two bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.

-

C=O Stretch: A strong absorption between 1710 and 1760 cm⁻¹, typical for a carboxylic acid carbonyl.[8]

-

C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, indicative of the ether linkage in the tetrahydrofuran ring.

Solubility and Physical State

-

Solubility: Given its highly polar nature and ability to form multiple hydrogen bonds, this compound is expected to be readily soluble in water and other polar protic solvents.[9] Its solubility in nonpolar organic solvents is likely to be low.

-

Physical State: At room temperature, it is a solid.[2]

Conclusion for the Drug Developer

This compound presents a compelling profile for its use as a constrained amino acid scaffold in drug discovery. Its high polarity suggests that it will likely contribute to the aqueous solubility of parent molecules, a favorable property for many drug candidates. The well-defined stereochemistry and rigid conformation offer a precise tool for probing and optimizing interactions with biological targets. A thorough understanding and experimental confirmation of its physicochemical properties are essential for its successful incorporation into novel therapeutic agents.

References

-

PubChem. (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

-

PubChem. (n.d.). (R)-3-aminotetrahydrofuran-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

TSFX. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

Sources

- 1. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Aminotetrahydrofuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. (R)-3-aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 10034668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1315052-80-2 [chemicalbook.com]

- 5. 1315052-80-2|this compound|BLD Pharm [bldpharm.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tsfx.edu.au [tsfx.edu.au]

A Technical Guide to (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Constrained Amino Acid for Modern Drug Discovery

Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Unnatural amino acids have emerged as critical building blocks in this endeavor, offering a means to transcend the limitations of the canonical 20 proteinogenic amino acids.[1][2] Among these, conformationally constrained amino acids are of particular interest. By restricting the rotational freedom of the molecular backbone, these structures can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its target and reduced entropic penalty upon binding.[3]

(S)-3-Aminotetrahydrofuran-3-carboxylic acid (CAS 1315052-80-2) is a prime example of such a scaffold. This molecule embeds a quaternary α-amino acid motif within a tetrahydrofuran (THF) ring. The THF moiety, a privileged structure in medicinal chemistry, is present in numerous FDA-approved drugs, where it often serves to improve solubility and metabolic stability while providing key hydrogen bonding interactions.[4][5] The rigid five-membered ring of this compound locks the φ and ψ dihedral angles, making it an invaluable tool for stabilizing specific secondary structures in peptidomimetics and for exploring the conformational requirements of enzyme active sites and receptor binding pockets.

This guide provides an in-depth technical overview of this compound, covering its physicochemical properties, stereoselective synthesis, analytical characterization, and applications in drug development for an audience of researchers, scientists, and medicinal chemists.

Physicochemical and Structural Properties

This compound is a non-proteinogenic amino acid that presents as a solid at room temperature.[6] Its structure features a chiral quaternary carbon center, conferring specific three-dimensional properties that are crucial for its function as a constrained scaffold.

| Property | Value | Source(s) |

| CAS Number | 1315052-80-2 | [7] |

| Molecular Formula | C₅H₉NO₃ | [8] |

| Molecular Weight | 131.13 g/mol | [8] |

| IUPAC Name | (3S)-3-aminooxolane-3-carboxylic acid | [9] |

| Appearance | Solid | [6] |

| Purity | Typically >95% | [6] |

The presence of both a carboxylic acid and an amino group makes it zwitterionic at physiological pH. The tetrahydrofuran ring introduces polarity, which can influence solubility and interactions with biological targets.

Stereoselective Synthesis: A Pathway from L-Aspartic Acid

The enantiomeric purity of this compound is critical for its application in stereospecific molecular recognition. A robust and scalable synthesis is therefore essential. While various synthetic strategies for related compounds exist, a common and efficient approach for the (S)-enantiomer utilizes the chiral pool, starting from the readily available and inexpensive L-aspartic acid. This multi-step synthesis ensures the desired stereochemistry at the C3 position.[10]

The overall synthetic strategy involves the transformation of L-aspartic acid through a series of key steps including acylation, esterification, reduction, cyclization, and hydrolysis.[10]

Caption: Key stages in the synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses[11])

Step 1: N-Acylation of L-Aspartic Acid

-

Suspend L-aspartic acid in an appropriate solvent (e.g., aqueous base).

-

Cool the mixture in an ice bath.

-

Slowly add an acylating agent (e.g., benzoyl chloride) while maintaining a basic pH.

-

Stir until the reaction is complete (monitored by TLC).

-

Acidify the solution to precipitate the N-acylated product, which is then filtered and dried. Causality: The acylation step protects the amino group, preventing it from interfering in subsequent reactions and directing the stereochemical outcome.

Step 2: Diesterification

-

Dissolve the N-acylated product in an excess of an alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure and neutralize the mixture.

-

Extract the diester product with an organic solvent. Causality: Esterification of both carboxylic acid groups increases the solubility in organic solvents for the subsequent reduction step.

Step 3: Reduction to Diol

-

Dissolve the diester in a dry, aprotic solvent (e.g., THF).

-

Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a strong reducing agent (e.g., lithium aluminum hydride or sodium borohydride in the presence of a suitable additive).

-

Allow the reaction to warm to room temperature and stir until complete.

-

Carefully quench the reaction with water and a basic solution.

-

Filter the resulting salts and concentrate the filtrate to obtain the crude diol. Causality: This reduction converts both ester groups to primary alcohols, which are the precursors for the formation of the tetrahydrofuran ring.

Step 4: Intramolecular Cyclization

-

Dissolve the crude diol in a suitable solvent.

-

Add an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to induce intramolecular dehydration and cyclization.

-

Monitor the reaction for the formation of the protected 3-aminotetrahydrofuran derivative.

-

Neutralize the reaction and extract the product. Causality: The acid protonates one of the hydroxyl groups, which then leaves as a water molecule, allowing the other hydroxyl group to attack the resulting carbocation, forming the stable five-membered THF ring.

Step 5: Hydrolysis and Deprotection

-

Subject the protected intermediate to acidic or basic hydrolysis to cleave the N-acyl protecting group and any remaining esters.

-

Adjust the pH to the isoelectric point of the amino acid to precipitate the final product.

-

Filter, wash with a cold solvent (e.g., ethanol or isopropanol), and dry under vacuum to yield this compound. Causality: This final step unmasks the amino and carboxylic acid functional groups to yield the desired target molecule.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Analytical Method | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the methylene protons of the THF ring and the amine proton. The chemical shifts and coupling patterns confirm the core structure. | Structural Confirmation |

| ¹³C NMR | Peaks for the quaternary carbon, the carboxyl carbon, and the two distinct methylene carbons of the THF ring.[6][11][12] | Structural Confirmation |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₅H₉NO₃). | Molecular Weight Verification |

| Chiral HPLC | A single peak when analyzed on a suitable chiral stationary phase, confirming high enantiomeric purity.[4] | Enantiomeric Purity Assessment |

| FT-IR Spectroscopy | Characteristic absorption bands for O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and C-O (ether) functional groups. | Functional Group Identification |

Self-Validating Protocol: Chiral HPLC for Enantiomeric Purity

A robust method for determining the enantiomeric excess (e.e.) is essential. Based on methods for analogous compounds, a normal-phase chiral HPLC method can be developed.[4]

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).[8]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape.[8]

-

Detection: UV detection at a low wavelength (e.g., 210-220 nm).

-

Validation: The method should be validated by running a racemic mixture of 3-aminotetrahydrofuran-3-carboxylic acid to confirm the separation of the two enantiomers and determine their respective retention times. The analysis of the (S)-enantiomer should show a single peak at the expected retention time.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block for creating novel therapeutic agents with improved pharmacological properties.

Caption: The impact of the core structural features on drug properties.

Peptidomimetics and Constrained Peptides

Incorporating this constrained amino acid into a peptide sequence can induce or stabilize a specific secondary structure, such as a β-turn or a helical conformation. This is a powerful strategy for designing peptidomimetics that mimic the bioactive conformation of a native peptide ligand but with enhanced proteolytic stability and cell permeability.[3] The defined stereochemistry and rigidity can lead to highly selective interactions with the target receptor or enzyme.

Scaffolds for Small Molecule Inhibitors

Beyond peptidomimetics, the 3-amino-3-carboxy-tetrahydrofuran core serves as a versatile three-dimensional scaffold for the synthesis of small molecule libraries. The amino and carboxylic acid groups provide convenient handles for combinatorial derivatization, allowing for the exploration of chemical space around a rigid core. This approach has been particularly successful in the development of protease inhibitors, where the THF moiety can form crucial hydrogen bonds within the enzyme's active site. For example, the bis-tetrahydrofuran element is a key component of the potent HIV protease inhibitor Darunavir.

Probing Structure-Activity Relationships (SAR)

By replacing a flexible amino acid residue in a known active compound with this compound, medicinal chemists can probe the conformational requirements for biological activity. If the activity is retained or enhanced, it suggests that the constrained conformation is favorable for binding. Conversely, a loss of activity can indicate that conformational flexibility is necessary for the molecule to adapt to its binding site. This makes it an excellent tool for refining SAR and guiding lead optimization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8]

-

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[7]

-

Handling: Handle in a fume hood. Avoid formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

This compound represents a sophisticated and powerful building block for modern medicinal chemistry. Its inherent conformational constraint, combined with the favorable properties of the tetrahydrofuran ring, provides a robust platform for the design of novel therapeutics with enhanced potency, selectivity, and drug-like properties. A thorough understanding of its synthesis, characterization, and strategic application will continue to empower researchers to develop the next generation of innovative medicines.

References

-

abcr Gute Chemie. This compound, 95%; CAS 1315052-80-2. Available at: [Link].

-

Mei, Y., & Du, Y. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202300259. Available at: [Link]

-

ResearchGate. Synthesis of Novel and Conformationally Constrained Bridged Amino Acids as Compact Modules for Drug Discovery. Available at: [Link]

-

PubChem. 3-Aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

-

Sharma, K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available at: [Link]

-

BioSpace. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. Available at: [Link]

-

ACS Publications. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]

-

ACS Publications. Synthesis of Conformationally Constrained Lysine Analogues. Available at: [Link]

-

ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. Available at: [Link]

- Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.

-

Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

-

WIPO Patentscope. WO/2008/080891 PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]

- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. 1315052-80-2|this compound|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

Structure Elucidation of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Methodical Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a constrained cyclic amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran backbone serves as a valuable scaffold for introducing specific conformational constraints into peptides and small molecule therapeutics, potentially enhancing binding affinity, selectivity, and metabolic stability. The precise determination of its molecular structure, including its absolute stereochemistry, is a critical prerequisite for its rational application in drug design. This technical guide provides a comprehensive, step-by-step methodology for the complete structure elucidation of this compound, framed from the perspective of applied analytical strategy. We will detail the logical progression of experiments, from initial confirmation of the molecular formula to the unambiguous assignment of the (S)-configuration, explaining the causality behind each experimental choice and protocol.

Introduction: The Strategic Importance of Structural Verification

In the field of drug development, the foundational principle is that function follows form. For a molecule like this compound, its utility as a peptidomimetic or constrained building block is entirely dependent on its three-dimensional architecture. The presence of a quaternary stereocenter, the specific (S)-configuration, and the conformational preferences of the tetrahydrofuran ring are all critical parameters that will dictate its interaction with biological targets.

Therefore, a rigorous and unequivocal structure elucidation workflow is not merely an academic exercise; it is a crucial quality control and risk mitigation step. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and the failure of entire development programs. This guide outlines a self-validating system of analytical techniques designed to provide an unassailable confirmation of the target structure.

The Elucidation Workflow: A Phased Approach

The structure determination process is best approached as a logical sequence, where each step builds upon the last to construct a complete and validated molecular picture. Our strategy is divided into three core phases:

-

Phase 1: Foundational Analysis - Confirming molecular formula and identifying key functional groups.

-

Phase 2: Connectivity Mapping - Assembling the atomic framework using nuclear magnetic resonance.

-

Phase 3: Stereochemical Determination - Unambiguously assigning the three-dimensional arrangement and absolute configuration.

Caption: Logic flow for assembling the molecular framework using NMR spectroscopy.

Phase 3: Absolute Stereochemical Assignment

Confirming the connectivity is insufficient; the absolute configuration at the C3 stereocenter must be determined.

Chiral Separation (Prerequisite)

Causality: To analyze a single enantiomer, one must first isolate it from its mirror image if the synthesis results in a racemic mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the industry standard for both analytical and preparative separation of enantiomers.[1] The choice of a CSP is critical and often requires screening. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common starting point for separating chiral amino acids and their derivatives.

Single Crystal X-Ray Crystallography

Causality: This is the unequivocal, "gold standard" technique for determining the three-dimensional structure of a crystalline molecule.[2][3] By diffracting X-rays off a single crystal, one can calculate an electron density map and build a precise 3D model of the molecule, including all bond lengths, bond angles, and, crucially, the absolute stereochemistry. The determination of the absolute configuration (S vs. R) is typically achieved by analyzing anomalous dispersion effects (the Flack parameter), which requires high-quality data.[4]

Obtaining a single crystal suitable for diffraction (typically >0.1 mm and well-ordered) is often the most challenging step.[3]

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

-

Instrumentation: Use a high-resolution mass spectrometer such as an Orbitrap or TOF instrument.

-

Method: Infuse the sample directly or via LC inlet into the electrospray ionization (ESI) source.

-

Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Analysis: Determine the accurate mass of the parent ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical mass calculated for C₅H₉NO₃.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred as it will exchange with the labile N-H and O-H protons, simplifying the spectrum.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for sufficient resolution).

-

¹H Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans for good signal-to-noise.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Follow with a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals).

-

2D Acquisition: Run standard gradient-selected COSY and HSQC experiments.

-

Analysis: Process and analyze the spectra to assign all signals and establish connectivity as described in Section 4.

Protocol 3: Single Crystal X-Ray Crystallography

-

Crystallization: Dissolve the purified (S)-enantiomer in a minimal amount of a suitable solvent. Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion, or solvent layering with various anti-solvents.

-

Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (typically 100 K) and expose it to a monochromatic X-ray beam. Collect a full sphere of diffraction data.[2][3]

-

Structure Solution & Refinement: Process the diffraction data. Solve the structure using direct methods and refine the atomic positions against the experimental data to achieve a low R-factor.

-

Analysis: Analyze the final refined structure to confirm connectivity and determine the absolute configuration at C3 by examining the Flack parameter.

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By following a logical workflow—from confirming the molecular formula with HRMS and functional groups with IR, to mapping the atomic framework with a suite of NMR experiments, and finally to the definitive assignment of absolute stereochemistry with X-ray crystallography—one can achieve an unequivocal and robust structural proof. This level of analytical rigor is indispensable for advancing drug development programs that utilize this valuable constrained amino acid scaffold.

References

-

Burnaeva, E., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. Available at: [Link]

-

Timmerman, P., et al. (2017). Strategies for Fine-Tuning the Conformations of Cyclic Peptides. ResearchGate. Available at: [Link]

- Cereda, R., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents (WO2008080891A2).

-

Grant, C. (2019). Conformational Design of Cyclic Peptides. Enlighten Theses, University of Glasgow. Available at: [Link]

-

Lecoq, A., et al. (1994). Predicting the conformational states of cyclic tetrapeptides. PubMed. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 3-Aminotetrahydrofuran-3-carboxylic acid. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information (n.d.). (R)-3-aminotetrahydrofuran-3-carboxylic acid. PubChem Compound Database. Retrieved from: [Link]

-

National Center for Biotechnology Information (n.d.). (S)-3-Aminotetrahydrofuran. PubChem Compound Database. Retrieved from: [Link]

-

Lee, K., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. Available at: [Link]

-

V.K. (n.d.). Infrared (IR) Spectroscopy. Pharmapproach. Available at: [Link]

-

University of Calgary (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Bhushan, R., & Arora, M. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Available at: [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal. Available at: [Link]

-

LibreTexts (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Chekhonin, P., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy. Available at: [Link]

-

Wikipedia (n.d.). X-ray crystallography. Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Bisyarina, P., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules. Available at: [Link]

-

Millam, J. (n.d.). IR Absorption Table. University of Arizona. Available at: [Link]

-

Kanger, T., et al. (2009). Synthesis of chiral tetrahydrofuran derivatives. ARKIVOC. Available at: [Link]

-

Swansea University (2020). Mass Spec 3e Carboxylic Acids. YouTube. Available at: [Link]

-

LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

The Organic Chemistry Tutor (2021). Structure Determination from Spectra (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Available at: [Link]

-

El-Faham, A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available at: [Link]

-

ResearchGate (n.d.). ¹H NMR spectrum of 3f. ResearchGate. Retrieved from: [Link]

-

Oregon State University (n.d.). Spectroscopy of Carboxylic Acids. Brand Lab. Available at: [Link]

Sources

- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]

Spectroscopic Characterization of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide

Introduction

(S)-3-Aminotetrahydrofuran-3-carboxylic acid is a conformationally constrained cyclic amino acid analog. Its rigid tetrahydrofuran backbone imparts unique stereochemical properties, making it a valuable building block in medicinal chemistry and drug development. The incorporation of such non-proteinogenic amino acids into peptides or small molecule therapeutics can lead to enhanced metabolic stability, improved receptor binding affinity, and controlled molecular conformation.

Accurate and comprehensive structural elucidation is paramount for the successful application of this molecule. This technical guide provides an in-depth analysis of the key spectroscopic data required to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not only on the interpretation of the spectra but also on the underlying principles and experimental considerations that ensure data integrity and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the tetrahydrofuran ring. Due to the chiral center at C3, the methylene protons at C2 and C4 are diastereotopic and are expected to appear as distinct multiplets.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 - 4.0 | m | 2H | H-5 |

| ~3.9 - 3.7 | m | 2H | H-2 |

| ~2.5 - 2.2 | m | 2H | H-4 |

Note: The amine (-NH₂) and carboxylic acid (-COOH) protons will exchange with D₂O and will likely not be observed. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.

Interpretation and Experimental Rationale:

The choice of a deuterated solvent is critical for NMR analysis. D₂O is a common choice for polar molecules like amino acids. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atom in the tetrahydrofuran ring and the amino and carboxyl groups at C3. The diastereotopic nature of the methylene protons arises from the fixed stereochemistry at the C3 position, which makes the magnetic environments of the two protons on each of the C2 and C4 carbons different. This results in complex splitting patterns (multiplets).

To further resolve these multiplets and confirm assignments, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would show correlations between the protons on adjacent carbons (H-2 with H-4, and H-4 with H-5), aiding in the definitive assignment of the spin systems.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~75 | C-5 |

| ~70 | C-2 |

| ~60 | C-3 (Quaternary) |

| ~40 | C-4 |

Interpretation and Experimental Rationale:

The downfield signal at approximately 175 ppm is characteristic of a carboxylic acid carbonyl carbon[1][2]. The carbons directly attached to the oxygen atom (C-2 and C-5) are deshielded and appear in the 70-75 ppm region. The quaternary carbon (C-3), bonded to the nitrogen and the carboxyl group, is expected around 60 ppm. The C-4 carbon, being a simple methylene group, would be the most upfield of the ring carbons. The use of a proton-decoupled experiment simplifies the spectrum to single lines for each carbon, making it easier to interpret. For unambiguous assignment, an HSQC spectrum would correlate each proton signal with its directly attached carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds of the carboxylic acid and amine groups, respectively, as well as the C=O and C-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3300-2500 | Broad, Strong | O-H (Carboxylic acid) | Stretch |

| ~3300 | Medium | N-H (Amine) | Stretch |

| 1725-1700 | Strong | C=O (Carboxylic acid) | Stretch |

| ~1600 | Medium | N-H (Amine) | Bend |

| 1320-1210 | Strong | C-O (Carboxylic acid & Ether) | Stretch |

Interpretation and Experimental Rationale:

The spectrum is expected to show a very broad absorption in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid[1][3][4][5]. Superimposed on this broad band, the N-H stretching of the primary amine will likely appear as a medium-intensity peak around 3300 cm⁻¹. A strong, sharp absorption between 1725-1700 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid[1][6][7]. The N-H bending vibration of the primary amine typically appears around 1600 cm⁻¹. Finally, strong C-O stretching bands for the ether and carboxylic acid functionalities are expected in the 1320-1210 cm⁻¹ region[3][4].

The sample for IR analysis can be prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The ATR method is often preferred for its simplicity and minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique[8][9][10].

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 132.06 | [M+H]⁺ |

| 154.04 | [M+Na]⁺ |

| 130.04 | [M-H]⁻ |

Molecular Formula: C₅H₉NO₃ Exact Mass: 131.06 g/mol [11][12]

Interpretation and Experimental Rationale:

In positive ion mode ESI-MS, the molecule is expected to be readily protonated to form the [M+H]⁺ ion at an m/z of approximately 132.06. It is also common to observe adducts with sodium ions ([M+Na]⁺) from glassware or solvents, which would appear at an m/z of around 154.04[13]. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 130.04[10].

High-resolution mass spectrometry (HRMS) would be employed to determine the elemental composition of the molecular ion, providing further confirmation of the chemical formula. Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the molecular ion, yielding structural information. A plausible fragmentation pathway for the [M+H]⁺ ion would involve the loss of water (H₂O) or formic acid (HCOOH).

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

IR Spectroscopy (ATR)

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (ESI-MS)

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as a water/acetonitrile or water/methanol mixture. A small amount of formic acid or ammonium hydroxide can be added to aid ionization in positive or negative mode, respectively.

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

Visualizations

Caption: Molecular structure of this compound.

Caption: General experimental workflow for spectroscopic analysis.

References

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. OpenStax. Available at: [Link]

-

NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. JoVE. Available at: [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central. Available at: [Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

-

Accelerating NMR-Based Structural Studies of Proteins by Combining Amino Acid Selective Unlabeling and Fast NMR Methods. MDPI. Available at: [Link]

-

MALDI or ESI which is suitable for small molecules?. ResearchGate. Available at: [Link]

-

Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]

-

Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. PubMed. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

-

3-Aminotetrahydrofuran-3-carboxylic acid. PubChem. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

-

NMR sample preparation guidelines. NMR-Bio. Available at: [Link]

-

Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. Available at: [Link]

-

Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. Available at: [Link]

-

Cyclic Peptide Analysis. Protein Metrics Support. Available at: [Link]

-

The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI. Available at: [Link]

-

Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building. Royal Society of Chemistry. Available at: [Link]

-

Infrared (IR) Spectroscopy. SlidePlayer. Available at: [Link]

- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents.

-

(R)-3-aminotetrahydrofuran-3-carboxylic acid. PubChem. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]

-

(a) ¹H NMR spectra of carboxylic acid monomer, (b) ¹³C NMR spectra of... ResearchGate. Available at: [Link]

-

1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide. ResearchGate. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. echemi.com [echemi.com]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nebiolab.com [nebiolab.com]

- 11. (R)-3-aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 10034668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Aminotetrahydrofuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomers and Enantiomers of 3-Amino-tetrahydrofuran-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-tetrahydrofuran-3-carboxylic acid is a fascinating and functionally significant molecule at the intersection of heterocyclic chemistry and amino acid biology. As a cyclic α-amino acid, its constrained tetrahydrofuran ring imparts unique conformational properties that are of considerable interest in medicinal chemistry and drug design. This guide provides a comprehensive exploration of the stereochemical and tautomeric intricacies of this compound. It delves into the synthesis of its racemic form, the critical importance of resolving its (R) and (S) enantiomers, and the analytical methodologies employed for their characterization. Furthermore, this document examines the tautomeric equilibrium between the zwitterionic and neutral forms of the molecule, a fundamental aspect of its behavior in different chemical environments. Detailed experimental protocols and insights into the potential pharmacological relevance of the enantiomerically pure forms are also presented, offering a valuable resource for researchers in the field.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The incorporation of conformational constraints into bioactive molecules is a powerful strategy in modern drug design. Constrained analogues of natural amino acids, such as 3-amino-tetrahydrofuran-3-carboxylic acid, are of particular interest as they can pre-organize a peptide or small molecule inhibitor into a bioactive conformation, potentially leading to enhanced potency, selectivity, and metabolic stability. The tetrahydrofuran ring system, a common motif in pharmaceuticals, introduces a specific pucker and rigidity to the amino acid backbone.[1]

This guide focuses on the fundamental chemical properties of 3-amino-tetrahydrofuran-3-carboxylic acid, specifically its stereoisomerism and tautomerism. The presence of a chiral center at the C3 position gives rise to a pair of enantiomers, (R)- and (S)-3-amino-tetrahydrofuran-3-carboxylic acid, which can exhibit distinct pharmacological activities. A patent for derivatives of this compound highlights that the (S)-enantiomer can have a significantly different biological effect compared to the (R)-enantiomer, underscoring the necessity of obtaining enantiomerically pure compounds for therapeutic applications.[2]

Furthermore, like all amino acids, this molecule can exist in different tautomeric forms, primarily the neutral form and the zwitterionic (dipolar ion) form. The equilibrium between these tautomers is influenced by the surrounding environment, such as the physical state (solid or solution) and the pH of the solvent. Understanding this equilibrium is crucial for predicting the molecule's solubility, crystal packing, and interactions with biological targets.

This technical guide will provide a detailed examination of these core concepts, supported by established chemical principles and relevant experimental data from analogous systems.

Stereochemistry: The (R) and (S) Enantiomers

The C3 carbon of 3-amino-tetrahydrofuran-3-carboxylic acid is a stereocenter, as it is bonded to four different groups: an amino group, a carboxylic acid group, and two different carbon atoms within the tetrahydrofuran ring. This chirality results in the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

Figure 1: The (R) and (S) enantiomers of 3-amino-tetrahydrofuran-3-carboxylic acid.

The distinct spatial arrangement of the functional groups in the (R) and (S) enantiomers can lead to differential interactions with chiral biological macromolecules such as enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even responsible for undesirable side effects. This underscores the critical importance of chiral separation and the use of enantiomerically pure compounds in drug development.[3]

Synthesis of Racemic 3-Amino-tetrahydrofuran-3-carboxylic Acid

The synthesis of the racemic mixture of 3-amino-tetrahydrofuran-3-carboxylic acid can be achieved through various established methods for α-amino acid synthesis. A plausible and efficient approach is a modification of the Strecker synthesis.[4]

Step 1: Formation of the α-hydroxynitrile

-

To a stirred solution of tetrahydrofuran-3-one in a suitable solvent (e.g., water or a buffered aqueous solution), add sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Cool the mixture in an ice bath and slowly add a stoichiometric amount of a mineral acid (e.g., HCl) to generate hydrocyanic acid (HCN) in situ.

-

Allow the reaction to stir at a low temperature until the formation of the cyanohydrin, 3-hydroxy-tetrahydrofuran-3-carbonitrile, is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Amination of the α-hydroxynitrile

-

To the solution containing the cyanohydrin, add an excess of ammonia (in the form of aqueous ammonium hydroxide or by bubbling ammonia gas through the solution).

-

The ammonia will displace the hydroxyl group to form the α-amino nitrile, 3-amino-tetrahydrofuran-3-carbonitrile. This reaction is often carried out at a slightly elevated temperature in a sealed vessel to prevent the escape of ammonia.

Step 3: Hydrolysis of the α-amino nitrile

-

Acidify the reaction mixture containing the α-amino nitrile with a strong acid (e.g., concentrated HCl) and heat under reflux.

-

The nitrile group will be hydrolyzed to a carboxylic acid, and the amino group will be protonated to form the ammonium salt.

-

After the hydrolysis is complete (monitored by TLC or HPLC), cool the reaction mixture and neutralize it to the isoelectric point of the amino acid to precipitate the racemic 3-amino-tetrahydrofuran-3-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.

Figure 2: Workflow for the modified Strecker synthesis.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers is a crucial step for their individual biological evaluation. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[5] A patent for derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid explicitly states that the enantiomers can be separated via chiral column chromatography.[2]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector is suitable.

-

The choice of the chiral stationary phase is critical. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are often effective.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) can also be screened.[6]

Mobile Phase Selection:

-

The mobile phase composition will depend on the chosen CSP.

-

For macrocyclic glycopeptide-based CSPs, a common mobile phase system consists of a mixture of water, methanol, and an acidic modifier like formic acid or acetic acid. The organic modifier concentration can be varied to optimize retention and enantioselectivity.[5]

-

For basic compounds, a small amount of a basic modifier such as diethylamine (DEA) may be added to the mobile phase to improve peak shape.[6]

General Procedure:

-

Dissolve the racemic 3-amino-tetrahydrofuran-3-carboxylic acid in the mobile phase or a compatible solvent at a low concentration.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the chosen mobile phase at a constant flow rate.

-

Monitor the elution profile using a UV detector at a suitable wavelength (typically in the low UV range for non-aromatic amino acids).

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Collect the separated enantiomeric fractions for further analysis or use.

| Parameter | Typical Range/Value | Reference |

| Chiral Stationary Phase | Macrocyclic glycopeptide (e.g., Teicoplanin-based) | [5] |

| Mobile Phase | Water:Methanol with 0.1% Formic Acid (v/v/v) | [5] |

| Flow Rate | 0.5 - 1.5 mL/min | [6] |

| Detection | UV at 200-220 nm | General HPLC practice |

| Temperature | Ambient or controlled (e.g., 25 °C) | General HPLC practice |

Table 1: General parameters for chiral HPLC separation of amino acid enantiomers.

Tautomerism: The Zwitterionic and Neutral Forms

Like other amino acids, 3-amino-tetrahydrofuran-3-carboxylic acid can exist in equilibrium between a neutral form and a zwitterionic form. This is a type of prototropic tautomerism where a proton is transferred from the carboxylic acid group to the amino group.[7]

In the solid state and in aqueous solutions at or near neutral pH, the zwitterionic form is generally predominant.[8] The zwitterion is a dipolar ion with a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻), while the overall molecule remains electrically neutral. The stability of the zwitterion in aqueous solution is enhanced by hydrogen bonding with water molecules.

The equilibrium between the neutral and zwitterionic forms is pH-dependent.

-

In acidic solutions (low pH): The carboxylate group of the zwitterion will be protonated, resulting in a net positive charge on the molecule.

-

In basic solutions (high pH): The ammonium group of the zwitterion will be deprotonated, resulting in a net negative charge on the molecule.

Figure 3: pH-dependent equilibria of 3-amino-tetrahydrofuran-3-carboxylic acid.

Conformational Considerations

The tetrahydrofuran ring is not planar and exists in puckered conformations, primarily the "twist" (C₂) and "bent" or "envelope" (Cₛ) forms.[9] The energy barrier between these conformers is low, and the ring is flexible. The substituents at the C3 position will adopt either an axial or equatorial-like orientation depending on the ring pucker, which can influence the molecule's overall shape and its ability to interact with binding partners.

Analytical Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the enantiomers and tautomers of 3-amino-tetrahydrofuran-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the tetrahydrofuran ring. The chemical shifts and coupling constants of these protons can provide information about the ring conformation and the relative stereochemistry of the substituents.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carboxyl carbon in the range of 165-185 ppm.[10] The chemical shift can be sensitive to the protonation state of the carboxyl group, and thus to the pH of the solution. The other carbon atoms of the tetrahydrofuran ring will also have distinct signals.